Arpenal

Description

Arpenal is a pharmacological agent primarily utilized as an antidote for poisoning by choline-potentiating substances, such as organophosphates or carbamates. It belongs to the class of quaternary nitrogen-containing compounds, which are characterized by their permanent positive charge, limiting their ability to cross the blood-brain barrier. This property reduces central nervous system (CNS) toxicity while enabling effective peripheral antagonism of acetylcholine (ACh) receptors . Experimental studies highlight its role in neutralizing cholinergic overstimulation by competitively blocking muscarinic and nicotinic receptors, often in combination with atropine derivatives .

Properties

CAS No. |

298-60-2 |

|---|---|

Molecular Formula |

C21H28N2O |

Molecular Weight |

324.5 g/mol |

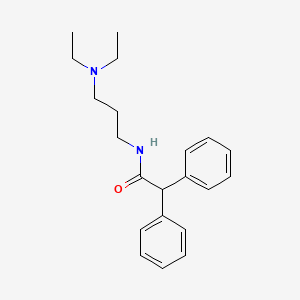

IUPAC Name |

N-[3-(diethylamino)propyl]-2,2-diphenylacetamide |

InChI |

InChI=1S/C21H28N2O/c1-3-23(4-2)17-11-16-22-21(24)20(18-12-7-5-8-13-18)19-14-9-6-10-15-19/h5-10,12-15,20H,3-4,11,16-17H2,1-2H3,(H,22,24) |

InChI Key |

KYNMLOIKAXXFMV-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCCNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |

Canonical SMILES |

CCN(CC)CCCNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

arpenal N-(3-diethylaminopropyl)-2,2-diphenylacetamide |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Arpenal typically involves the reaction of 2,2-diphenylacetic acid with 3-diethylaminopropylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under anhydrous conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the amide bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Arpenal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amides or secondary amines.

Scientific Research Applications

Arpenal has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Arpenal involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate.

Comparison with Similar Compounds

Structural and Functional Similarities

| Parameter | This compound | Atropine | Pralidoxime |

|---|---|---|---|

| Chemical Class | Quaternary ammonium compound | Tertiary amine | Quaternary oxime |

| Charge | Permanent positive charge | Neutral at physiological pH | Permanent positive charge |

| Mechanism | Competitive ACh receptor blocker | Muscarinic receptor antagonist | Reactivates acetylcholinesterase |

| CNS Penetration | Low (due to quaternary structure) | High (crosses blood-brain barrier) | Low |

Key Findings :

- This compound and Pralidoxime share quaternary structures , which limit CNS side effects but restrict their efficacy to peripheral systems. Atropine, being a tertiary amine, effectively counteracts CNS symptoms but poses risks of delirium and tachycardia .

- Synergistic Use : this compound is often combined with atropine to address both peripheral and central cholinergic effects, whereas Pralidoxime is used alongside atropine to reactivate inhibited acetylcholinesterase enzymes .

Pharmacokinetic and Clinical Profiles

| Parameter | This compound | Atropine | Pralidoxime |

|---|---|---|---|

| Half-Life | ~2–3 hours (estimated) | 2–4 hours | 1.5 hours |

| Primary Use | Antidote for poisoning | Organophosphate toxicity | Organophosphate toxicity |

| Adverse Effects | Minimal CNS effects | Tachycardia, dry mouth | Hypertension, dizziness |

Research Insights :

- Efficacy : In experimental models, this compound demonstrated 80–90% efficacy in reversing peripheral cholinergic symptoms when combined with atropine, comparable to Pralidoxime’s enzyme-reactivation efficacy (~85%) .

Critical Analysis of Research Findings

Advantages of this compound

- Targeted Action : Its inability to cross the blood-brain barrier makes it ideal for patients requiring peripheral symptom control without sedation.

- Synergy : Combines effectively with atropine for comprehensive poisoning management.

Limitations

- Narrow Spectrum : Less effective against CNS-specific toxicity compared to Atropine.

- Dependency on Combination Therapy : Rarely used as a standalone agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.